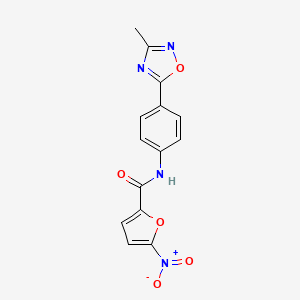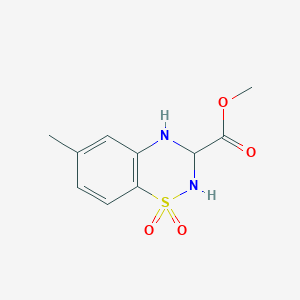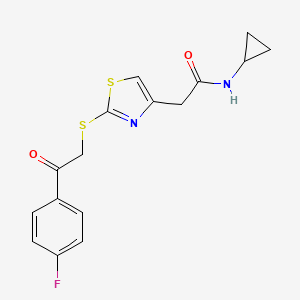
1-(2-Methoxyethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, commonly known as MEOTI, is a small molecule compound that has been widely studied for its potential applications in scientific research. MEOTI is a urea derivative that has a unique chemical structure, which makes it a promising candidate for various biological studies.
科学研究应用
MEOTI has been studied extensively for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. MEOTI has also been found to modulate the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
作用机制
The mechanism of action of MEOTI is not fully understood, but it is believed to involve the modulation of certain signaling pathways in the body. MEOTI has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. MEOTI has also been found to activate certain transcription factors, such as nuclear factor-kappa B, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
MEOTI has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases. MEOTI has also been found to increase the levels of certain neurotransmitters, such as acetylcholine, which are involved in the regulation of cognitive function.
实验室实验的优点和局限性
MEOTI has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been shown to exhibit various biological activities, which make it a promising candidate for various biological studies. However, MEOTI has some limitations as well. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. MEOTI also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
MEOTI has several potential future directions for scientific research. It can be further studied for its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. MEOTI can also be modified to improve its solubility and bioavailability, which can enhance its effectiveness in vivo. Moreover, MEOTI can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
MEOTI is a promising small molecule compound that has been widely studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. MEOTI has several advantages for lab experiments, but it also has some limitations. MEOTI has several potential future directions for scientific research, which can lead to the development of new drugs with improved efficacy and safety profiles.
合成方法
MEOTI can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-methoxyethylamine with 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, followed by the reaction with phosgene and then with urea. The final product is obtained as a white solid, which can be purified using column chromatography.
属性
IUPAC Name |
1-(2-methoxyethyl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-19-7-6-15-13(18)16-10-3-2-9-4-5-14-12(17)11(9)8-10/h2-3,8H,4-7H2,1H3,(H,14,17)(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLPBPKFLDCEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC2=C(CCNC2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfanyl]acrylamide](/img/structure/B2677034.png)
![1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone](/img/structure/B2677038.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2677040.png)



![2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile](/img/structure/B2677045.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2677046.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2677048.png)
![3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2677049.png)